2,2,2-Trifluoroethane-1-sulfonyl fluoride
Overview
Description
2,2,2-Trifluoroethanesulfonyl fluoride is a fluorinated organic compound with the molecular formula C2H2F3O2S. It is known for its high reactivity and is used in various chemical reactions and industrial applications. The presence of fluorine atoms imparts unique properties to the compound, making it valuable in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethanesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 2,2,2-trifluoroethanol with sulfuryl chloride in the presence of a base, such as pyridine. The reaction proceeds as follows:
CF3CH2OH+SO2Cl2→CF3CH2SO2F+HCl
Another method involves the dehydrofluorination of 2,2,2-trifluoroethanesulfonyl chloride under basic conditions to yield 2,2,2-trifluoroethanesulfonyl fluoride .
Industrial Production Methods
Industrial production of 2,2,2-trifluoroethanesulfonyl fluoride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Dehydrofluorination: Under basic conditions, it can undergo dehydrofluorination to form 2,2-difluoroethylenesulfonyl fluoride.
Common Reagents and Conditions
Bases: Pyridine, sodium hydroxide, and potassium carbonate are commonly used bases in reactions involving 2,2,2-trifluoroethanesulfonyl fluoride.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products Formed
Sulfonamides: Reaction with amines yields sulfonamide derivatives.
Difluoroethylenesulfonyl Fluoride: Formed through dehydrofluorination.
Scientific Research Applications
2,2,2-Trifluoroethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trifluoromethylsulfonyl group into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethanesulfonyl fluoride involves its high reactivity due to the presence of the trifluoromethylsulfonyl group. This group can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The compound can modify molecular targets by forming covalent bonds with nucleophilic sites, thereby altering the structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanesulfonyl Chloride: Similar in structure but contains a chlorine atom instead of a fluoride atom.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group attached to a sulfonyl chloride group.
2,2-Difluoroethylenesulfonyl Fluoride: Formed from the dehydrofluorination of 2,2,2-trifluoroethanesulfonyl fluoride.
Uniqueness
2,2,2-Trifluoroethanesulfonyl fluoride is unique due to its high reactivity and the presence of three fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable reagent in various chemical transformations and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoroethanesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F4O2S/c3-2(4,5)1-9(6,7)8/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZIGSWSGUJGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513235 | |
Record name | 2,2,2-Trifluoroethane-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-39-9 | |
Record name | 2,2,2-Trifluoroethanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethane-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 503-39-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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